1-[3-(4-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one
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Overview
Description
1-[3-(4-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one is an organic compound that belongs to the class of cinnamic acid derivatives It features a morpholine ring and a fluorophenyl group, making it a unique and versatile molecule
Preparation Methods
The synthesis of 1-[3-(4-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and morpholine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of advanced catalysts and continuous flow reactors.
Chemical Reactions Analysis
1-[3-(4-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions: Typical reagents include bases, acids, and solvents like ethanol or dichloromethane. Reaction conditions often involve controlled temperatures and inert atmospheres.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(4-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[3-(4-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or bind to receptors to exert its effects.
Mechanistic Insights: Detailed studies using techniques like molecular docking and computational modeling have provided insights into its binding interactions and conformational changes.
Comparison with Similar Compounds
1-[3-(4-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one can be compared with other similar compounds:
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)morpholin-4-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c1-2-13(16)15-7-8-17-9-12(15)10-3-5-11(14)6-4-10/h2-6,12H,1,7-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXDSELPYJYHFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOCC1C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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